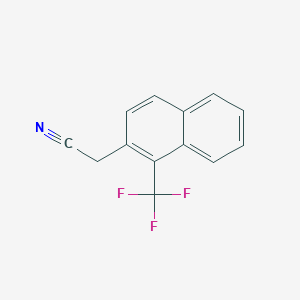

1-(Trifluoromethyl)naphthalene-2-acetonitrile

CAS No.:

Cat. No.: VC15943903

Molecular Formula: C13H8F3N

Molecular Weight: 235.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8F3N |

|---|---|

| Molecular Weight | 235.20 g/mol |

| IUPAC Name | 2-[1-(trifluoromethyl)naphthalen-2-yl]acetonitrile |

| Standard InChI | InChI=1S/C13H8F3N/c14-13(15,16)12-10(7-8-17)6-5-9-3-1-2-4-11(9)12/h1-6H,7H2 |

| Standard InChI Key | XZCSHBFUDYGMGX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)CC#N |

Introduction

1-(Trifluoromethyl)naphthalene-2-acetonitrile is an organic compound characterized by its unique trifluoromethyl group attached to a naphthalene structure, along with an acetonitrile moiety. This compound, with the molecular formula C13H8F3N and a molecular weight of approximately 235.20 g/mol, is notable for its potential applications in medicinal chemistry and material science due to its distinctive chemical properties and biological activity .

Synthesis Methods

The synthesis of 1-(Trifluoromethyl)naphthalene-2-acetonitrile typically requires controlled conditions to optimize yield and purity. Reactions are often conducted under inert atmospheres to prevent unwanted side reactions with moisture or oxygen. Common solvents include methanol or dimethylformamide to dissolve reactants and improve reaction kinetics.

Biological and Chemical Applications

In biological contexts, the trifluoromethyl group may influence the compound's interaction with biological targets, potentially enhancing binding affinity due to increased hydrophobic interactions and electronic effects. Studies indicate that compounds with trifluoromethyl groups often exhibit improved pharmacokinetic properties, suggesting that 1-(Trifluoromethyl)naphthalene-2-acetonitrile could be an effective candidate in drug design.

Potential Applications

-

Medicinal Chemistry: The compound's unique properties make it a promising candidate for drug development, particularly in areas where fluorinated compounds have shown efficacy.

-

Material Science: Its chemical reactivity and stability under various conditions make it suitable for applications in materials synthesis.

Research Findings and Future Directions

Research on 1-(Trifluoromethyl)naphthalene-2-acetonitrile is ongoing, with a focus on exploring its full potential in both medicinal chemistry and material science. The compound's ability to participate in various chemical reactions typical for nitriles and fluorinated compounds suggests a wide range of possible applications. Future studies should aim to further elucidate its biological activity and optimize synthesis methods to improve yield and purity.

Future Research Directions Table

| Area of Research | Potential Applications |

|---|---|

| Medicinal Chemistry | Drug Design and Development |

| Material Science | Synthesis of Novel Materials |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume